molecular formula C29H27N5O5S B2632312 N-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide CAS No. 422278-58-8

N-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide

Cat. No.: B2632312
CAS No.: 422278-58-8
M. Wt: 557.63
InChI Key: PHRXTIKKUZYNSP-UHFFFAOYSA-N
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Description

N-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its intricate structure, which includes a quinazolinone core, an indole moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole moiety can be introduced through a coupling reaction with an indole derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with a thiol compound under suitable conditions.

    Final Coupling: The final step involves coupling the intermediate with 2,5-dimethoxyphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives using reducing agents like sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazolinone derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.

    Biochemistry: It is used in studies to understand the interaction of quinazolinone derivatives with biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and proteases that are involved in cell signaling and proliferation.

    Pathways Involved: It can modulate pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-(2-hydroxyphenyl)quinazolin-4(3H)-one share structural similarities with the quinazolinone core.

    Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole moiety.

Uniqueness

N-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide is unique due to its combination of a quinazolinone core, an indole moiety, and a sulfanyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of biological activities.

Properties

IUPAC Name

N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O5S/c1-38-19-12-13-25(39-2)24(15-19)31-27(36)17-40-29-32-23-10-6-4-8-21(23)28(37)34(29)33-26(35)14-11-18-16-30-22-9-5-3-7-20(18)22/h3-10,12-13,15-16,30H,11,14,17H2,1-2H3,(H,31,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRXTIKKUZYNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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